molecular formula C17H17NO3S2 B14806409 6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane

6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane

Cat. No.: B14806409
M. Wt: 347.5 g/mol
InChI Key: AQSFAZQTBCMWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane is a chemical compound with the molecular formula C17H17NO3S2 and a molecular weight of 347.45 g/mol . It is known for its unique structure, which includes a thiochromane ring system substituted with a methyl group and a sulfonyl-oxyimino group. This compound is used in various scientific research applications and has notable chemical properties.

Preparation Methods

The synthesis of 6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane involves several steps. One common synthetic route includes the reaction of 6-methyl-2,3-dihydro-4H-thiochromen-4-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane involves its interaction with specific molecular targets. The sulfonyl-oxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in research focused on understanding and manipulating these pathways .

Comparison with Similar Compounds

6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting chemical properties and applications.

Properties

Molecular Formula

C17H17NO3S2

Molecular Weight

347.5 g/mol

IUPAC Name

[(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H17NO3S2/c1-12-3-6-14(7-4-12)23(19,20)21-18-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3

InChI Key

AQSFAZQTBCMWPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=C2C=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.